molecular formula C10H9ClF3N3 B13704644 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride

3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride

Katalognummer: B13704644
Molekulargewicht: 263.65 g/mol
InChI-Schlüssel: YXBRWLPUKSZCCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride: is a chemical compound known for its unique structural properties and significant applications in various fields. The presence of a trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound in medicinal chemistry and other scientific research areas.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride typically involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a ring structure.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and the concentration of reactants. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems. Its trifluoromethyl group is known to enhance the biological activity of molecules, making it a valuable tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique properties make it a candidate for the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Wirkmechanismus

The mechanism of action of 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • 4-(trifluoromethyl)phenol
  • 5-Phenyl-3-(trifluoromethyl)pyrazole
  • 3-(trifluoromethyl)-5-phenylpyrazole

Comparison: Compared to these similar compounds, 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group. This combination enhances its chemical stability and biological activity, making it more versatile and effective in various applications .

Eigenschaften

Molekularformel

C10H9ClF3N3

Molekulargewicht

263.65 g/mol

IUPAC-Name

5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H

InChI-Schlüssel

YXBRWLPUKSZCCD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.